1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperazin-1-yl)ethanone
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Overview
Description
Molecular Structure Analysis
The compound contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . It also contains a thiazole ring, another type of heterocyclic compound . The exact structure of this compound would require further analysis.Scientific Research Applications
Synthesis of 1,2,4-Triazole Derivatives
The compound is related to research on synthesizing novel 1,2,4-triazole derivatives, which have been identified for their potential antimicrobial activities. For example, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives have been synthesized from various ester ethoxycarbonylhydrazones with primary amines, leading to compounds with good or moderate activities against test microorganisms (Bektaş et al., 2010).
Structural Studies and Activity Analysis
Further research has included structural studies on bioactive compounds within the 1,2,4-triazole framework, investigating Heck reactions to produce derivatives showing selective action against certain cancer cell lines (Iwashita et al., 2008). Additionally, electrochemical synthesis methods have been explored for creating arylthiobenzazoles, indicating a Michael addition reaction mechanism in the presence of nucleophiles (Amani & Nematollahi, 2012).
Antagonist Activity and Analgesic Properties
Investigations into the 5-HT2 antagonist activity of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives reveal significant findings. These compounds, particularly those with specific piperidine groups, have shown potent 5-HT2 antagonist activity, offering insights into potential therapeutic applications (Watanabe et al., 1992).
Antimicrobial and Antifungal Activities
New chalcones containing piperazine or 2,5-dichlorothiophene moieties have been synthesized and evaluated for their antimicrobial activity. Some derivatives showed potential against Gram-positive bacteria, Staphylococcus aureus, Escherichia coli, and notably, a compound exhibited a MIC(50) value of 2.22 microg/mL against Candida albicans, showcasing the antimicrobial potential of such compounds (Tomar et al., 2007).
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazoles, have been found to interact with a variety of biological targets . These include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It is known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .
Biochemical Pathways
Thiazole derivatives have been found to be involved in a variety of biological activities .
Pharmacokinetics
It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
1,2,4-triazole hybrids have been found to have weak to high cytotoxic activities against tumor cell lines .
Action Environment
It is known that the odor of thiazole is similar to that of pyridine, and it is a clear pale yellow liquid with a boiling point of 116–118°c and specific gravity 12 .
Properties
IUPAC Name |
1-[4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-ethylphenyl)methyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2S/c1-4-15-6-8-16(9-7-15)18(25-12-10-24(11-13-25)14(3)27)19-20(28)26-21(29-19)22-17(5-2)23-26/h6-9,18,28H,4-5,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVPSSCNMDVUEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)CC)S2)O)N4CCN(CC4)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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